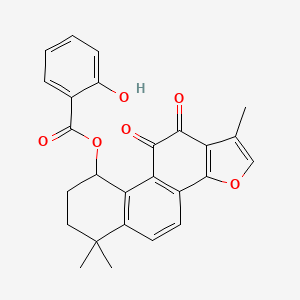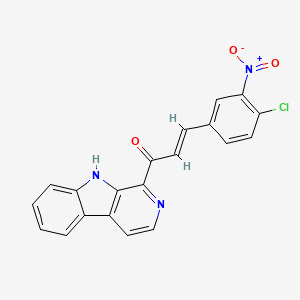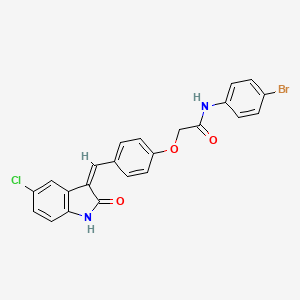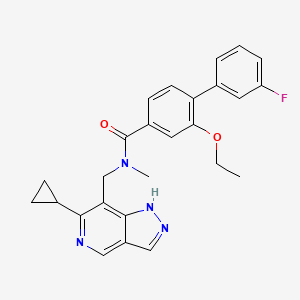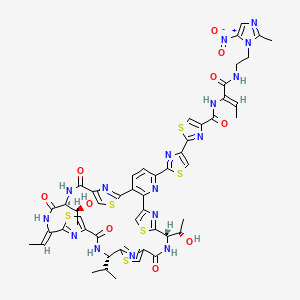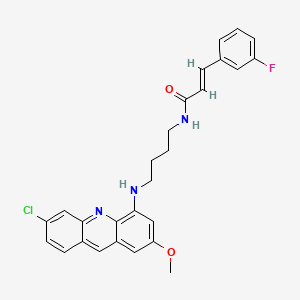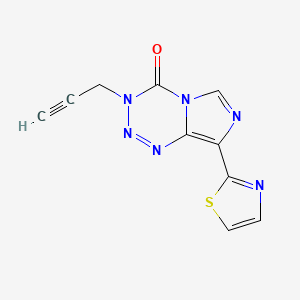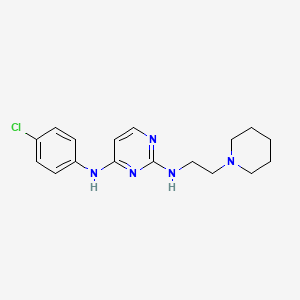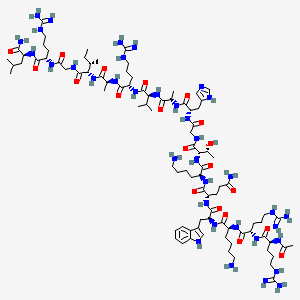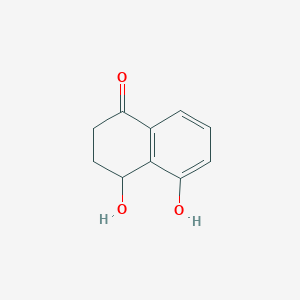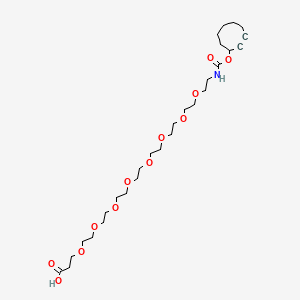
Sco-peg8-cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sco-peg8-cooh: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker, which facilitates the degradation of target proteins by the ubiquitin-proteasome system. The compound contains a carboxyl group (COOH) and a succinimidyl carbonate (SCO) group, which can be covalently combined with amino groups, particularly those of lysine residues in proteins or peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sco-peg8-cooh involves the reaction of polyethylene glycol with succinimidyl carbonate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine. The resulting product is purified through techniques such as column chromatography to obtain the desired compound with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and structure of the compound .
Chemical Reactions Analysis
Types of Reactions: Sco-peg8-cooh primarily undergoes substitution reactions due to the presence of the reactive SCO group. It can react with amino groups in proteins or peptides to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Amino group-containing compounds (e.g., lysine residues in proteins), triethylamine (base).
Conditions: Mild temperatures (room temperature to 37°C), neutral to slightly basic pH
Major Products Formed: The major product formed from the reaction of this compound with amino groups is a covalently linked protein or peptide with enhanced stability and solubility .
Scientific Research Applications
Chemistry: Sco-peg8-cooh is used in the synthesis of PROTACs, which are bifunctional molecules designed to target specific proteins for degradation. This application is crucial in the development of new therapeutic agents .
Biology: In biological research, this compound is employed to modify proteins and peptides, enhancing their solubility and stability. This modification is particularly useful in studying protein-protein interactions and protein function .
Medicine: this compound is used in the development of targeted therapies, including cancer treatments. By facilitating the degradation of disease-causing proteins, it offers a novel approach to drug design .
Industry: In the industrial sector, this compound is utilized in the production of bioconjugates and drug delivery systems. Its ability to enhance the stability and solubility of biomolecules makes it valuable in various applications .
Mechanism of Action
Sco-peg8-cooh exerts its effects through the formation of covalent bonds with amino groups in proteins or peptides. The SCO group reacts with lysine residues, forming stable amide bonds. This modification can alter the protein’s function, stability, and solubility. In the context of PROTACs, this compound facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation .
Comparison with Similar Compounds
NH2-PEG-COOH: A linear heterobifunctional PEG reagent with one amine and one carboxyl group.
PEGylated compounds: Various PEG derivatives used for protein modification and drug delivery.
Uniqueness: Sco-peg8-cooh is unique due to its specific combination of SCO and COOH groups, which allows for targeted and stable modification of proteins and peptides. This specificity makes it particularly valuable in the development of PROTACs and other targeted therapies .
Properties
Molecular Formula |
C28H49NO12 |
|---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H49NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h26H,1-4,6,8-25H2,(H,29,32)(H,30,31) |
InChI Key |
OGOZTEIYBYFWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
